molecular formula C15H31N3O2S B10885277 1-(1-Propylpiperidin-4-yl)-4-(propylsulfonyl)piperazine

1-(1-Propylpiperidin-4-yl)-4-(propylsulfonyl)piperazine

Cat. No.: B10885277
M. Wt: 317.5 g/mol
InChI Key: BQYIEIXEDWJDCY-UHFFFAOYSA-N
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Description

1-(1-PROPYL-4-PIPERIDYL)-4-(PROPYLSULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-PROPYL-4-PIPERIDYL)-4-(PROPYLSULFONYL)PIPERAZINE typically involves the reaction of 1-propyl-4-piperidone with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-PROPYL-4-PIPERIDYL)-4-(PROPYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-PROPYL-4-PIPERIDYL)-4-(PROPYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ETHYL-4-PIPERIDYL)-4-(ETHYLSULFONYL)PIPERAZINE
  • 1-(1-METHYL-4-PIPERIDYL)-4-(METHYLSULFONYL)PIPERAZINE

Uniqueness

1-(1-PROPYL-4-PIPERIDYL)-4-(PROPYLSULFONYL)PIPERAZINE is unique due to its specific propyl groups attached to the piperidine and piperazine rings. This structural feature may confer distinct pharmacological properties compared to its ethyl or methyl analogs.

Properties

Molecular Formula

C15H31N3O2S

Molecular Weight

317.5 g/mol

IUPAC Name

1-(1-propylpiperidin-4-yl)-4-propylsulfonylpiperazine

InChI

InChI=1S/C15H31N3O2S/c1-3-7-16-8-5-15(6-9-16)17-10-12-18(13-11-17)21(19,20)14-4-2/h15H,3-14H2,1-2H3

InChI Key

BQYIEIXEDWJDCY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)CCC

Origin of Product

United States

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